Arhalofenate

Descripción general

Descripción

Arhalofenato es un nuevo agente uricosúrico con propiedades duales de reducción de urato y efectos antiinflamatorios. Se investiga principalmente para el tratamiento de la gota y la hiperuricemia. Arhalofenato funciona inhibiendo la reabsorción de ácido úrico en los riñones y reduciendo la inflamación asociada con los brotes de gota .

Métodos De Preparación

Arhalofenato se sintetiza a través de una serie de reacciones químicas que implican la esterificación del 2-acetamidoetil (2R)- (4-clorofenil) [3- (trifluorometil)fenoxi]acetato. La ruta sintética normalmente implica los siguientes pasos:

Esterificación: La reacción entre el ácido 4-clorofenilacético y el 3-(trifluorometil)fenol en presencia de un catalizador adecuado para formar el intermedio éster.

Acetilación: El intermedio éster se acetila entonces utilizando anhídrido acético para formar el producto final, arhalofenato.

Los métodos de producción industrial para arhalofenato implican la optimización de estas reacciones para lograr un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se controlan cuidadosamente para garantizar una producción eficiente.

Análisis De Reacciones Químicas

Mechanism of Chemical Action

Arhalofenate exerts dual pharmacological effects through distinct biochemical pathways:

-

Uricosuric Activity : Inhibits URAT-1 transporters in renal proximal tubules, blocking uric acid (UA) reabsorption and increasing fractional excretion (FEUA) by ~16.5% at 800 mg doses .

-

Anti-Inflammatory Activity : Suppresses interleukin-1β (IL-1β) release from macrophages, preventing urate crystal-induced inflammation .

Pharmacokinetic Profile

Key parameters from phase IIb trials and combination studies:

*Half-life extrapolated due to 24-hour sampling window .

Co-administration with Febuxostat (FBX)

-

Pharmacokinetic Compatibility :

-

Synergistic SUA Reduction :

Phase IIb Trial Outcomes

| Treatment Group | Flare Incidence Rate Ratio | SUA Reduction (%) |

|---|---|---|

| This compound 800 mg | 0.58 (vs. placebo) | -16.5* |

| Allopurinol 300 mg | 0.74 | -33.0 |

| Allopurinol + Colchicine | 0.46 | -32.5 |

*Statistically significant vs. placebo (p = 0.0001) .

Metabolic Stability and Excretion

-

Excretion Pathways : Primarily renal, with negligible hepatic metabolism .

-

Metabolites : No active metabolites identified in human studies .

Comparative Analysis with Traditional Therapies

| Feature | This compound | Allopurinol |

|---|---|---|

| SUA Reduction | Moderate (-16.5%) | High (-33%) |

| Flare Prevention | Yes (IL-1β inhibition) | No (requires colchicine) |

| Drug-Drug Interactions | Low with FBX | High (CYP450) |

Aplicaciones Científicas De Investigación

Gout Management

The primary application of arhalofenate is in the management of gout. Clinical trials have shown that this compound effectively reduces the incidence of gout flares while lowering serum uric acid levels:

- Phase IIb Study Results : A randomized controlled trial involving 239 patients demonstrated that this compound at 800 mg significantly decreased flare incidence compared to allopurinol (300 mg) with a reduction of 46% (p = 0.0056) and also showed a significant improvement over placebo .

| Treatment Group | Flare Incidence | Statistical Significance |

|---|---|---|

| This compound 800 mg | 0.66 | p = 0.0056 vs Allopurinol |

| Allopurinol 300 mg | 1.24 | - |

| Placebo | 1.13 | p = 0.049 |

Dual Action Against Inflammation

This compound's ability to act as an anti-inflammatory agent is particularly noteworthy. It inhibits the release of interleukin-1 beta (IL-1β), a key cytokine in triggering gout flares, thereby addressing both the symptoms and underlying pathophysiology of hyperuricemia .

Comparative Efficacy

This compound has been compared with other uricosuric agents in terms of efficacy and safety:

- Efficacy : In vitro studies have shown that this compound acid is 8-20 times more effective than probenecid in inhibiting uric acid transporters .

- Safety Profile : Clinical trials have indicated a favorable safety profile, with no significant adverse effects reported during treatment periods.

Future Research Directions

Ongoing studies are exploring the potential for this compound in combination therapies, particularly with febuxostat, to further enhance gout management strategies. Future phase III trials are anticipated to solidify its role in clinical practice .

Mecanismo De Acción

Arhalofenato ejerce sus efectos a través de múltiples mecanismos:

Actividad uricosúrica: Arhalofenato inhibe la reabsorción de ácido úrico en los riñones al dirigirse al transportador 1 de ácido úrico (URAT1) y al transportador 4 de aniones orgánicos (OAT4).

Actividad antiinflamatoria: Arhalofenato reduce la inflamación inhibiendo la producción de citocinas proinflamatorias como la interleucina-1β (IL-1β).

Comparación Con Compuestos Similares

Arhalofenato es único en comparación con otros agentes uricosúricos debido a sus propiedades duales de reducción de urato y antiinflamatorias. Compuestos similares incluyen:

Lesinurad: Otro agente uricosúrico que inhibe URAT1 y OAT4 pero carece de efectos antiinflamatorios significativos.

Probenecid: Un agente uricosúrico tradicional que aumenta la excreción de ácido úrico pero no tiene propiedades antiinflamatorias.

Benzbromarona: Un potente agente uricosúrico con un mecanismo de acción diferente, inhibiendo principalmente URAT1

La capacidad de Arhalofenato para reducir los niveles de ácido úrico y reducir la inflamación lo convierte en un candidato prometedor para el tratamiento de la gota y la hiperuricemia.

Actividad Biológica

Arhalofenate is a novel compound primarily investigated for its dual action as an anti-inflammatory and uricosuric agent, particularly in the treatment of gout. This article delves into its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analyses with existing therapies.

This compound operates through two primary mechanisms:

-

Uricosuric Action : It inhibits the reabsorption of uric acid in the kidneys by targeting specific transporters. The compound is metabolized into this compound acid, which selectively inhibits:

- URAT1 : Uric acid transporter 1

- OAT4 : Organic anion transporter 4

- OAT10 : Organic anion transporter 10

- Anti-inflammatory Action : this compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), which is crucial in triggering gout flares. In animal models, it has been shown to suppress IL-1β release and prevent neutrophil influx at sites of inflammation .

Clinical Efficacy

The efficacy of this compound has been evaluated in multiple clinical trials, notably a Phase IIb study that assessed its impact on gout flare frequency and serum uric acid levels.

Study Design

- Participants : 239 patients with a history of recurrent gout flares.

-

Treatment Groups :

- 600 mg this compound

- 800 mg this compound

- 300 mg allopurinol

- Allopurinol plus colchicine

- Placebo

- Duration : 12 weeks

- Primary Outcome : Incidence of gout flares per treatment group.

Results Summary

The results indicated that this compound significantly reduced the incidence of gout flares compared to both allopurinol and placebo:

| Treatment Group | Flare Incidence | Change in Serum UA Level | Statistical Significance |

|---|---|---|---|

| 800 mg this compound | 0.66 | -16.5% | P = 0.0056 vs Allopurinol |

| 300 mg Allopurinol | 1.24 | -28.8% | - |

| Placebo | 1.13 | -0.9% | P < 0.001 vs this compound |

| Allopurinol + Colchicine | 0.40 | -24.9% | Not significantly different from this compound |

The study demonstrated a 46% reduction in flare incidence for the high-dose this compound group compared to allopurinol and a 41% reduction compared to placebo , underscoring its potential as an effective treatment option .

Comparative Analysis with Existing Therapies

This compound presents several advantages over traditional therapies such as allopurinol:

- Dual Mechanism : Unlike allopurinol, which can initially increase flare risk due to mobilization of urate crystals, this compound reduces flare risk while simultaneously lowering serum uric acid levels .

- Tolerability and Safety : Clinical trials have indicated that this compound is well tolerated with a favorable safety profile, making it a promising candidate for long-term management of gout .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study A : A patient previously resistant to allopurinol therapy experienced significant reductions in flare frequency and serum uric acid levels after switching to this compound.

- Case Study B : Patients with comorbid conditions such as metabolic syndrome showed improved metabolic parameters alongside reduced gout flares when treated with this compound.

These anecdotal reports further support the clinical findings regarding the efficacy and safety of this compound.

Propiedades

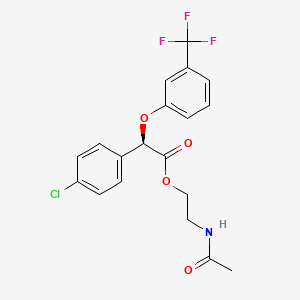

IUPAC Name |

2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBCSGQLZQGGIQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347353 | |

| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management. | |

| Record name | Arhalofenate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

24136-23-0 | |

| Record name | Arhalofenate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arhalofenate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24136-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARHALOFENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.